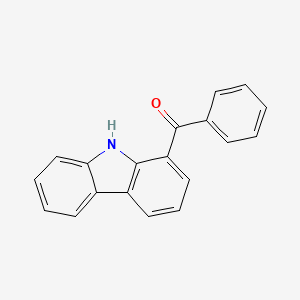
(9H-Carbazol-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Carbazol-1-yl)(phenyl)methanone is an organic compound that belongs to the class of carbazole derivatives It is characterized by the presence of a carbazole moiety linked to a phenyl group through a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-1-yl)(phenyl)methanone typically involves the reaction of carbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Carbazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
(9H-Carbazol-1-yl)(phenyl)methanone has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Analytical Chemistry: It serves as a fluorescent probe for detecting specific analytes in complex mixtures.
Mécanisme D'action
The mechanism of action of (9H-Carbazol-1-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. For instance, in the context of its anticancer activity, it may inhibit specific enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: A parent compound with a similar structure but lacking the phenyl methanone group.
Phenylcarbazole: A derivative with a phenyl group attached to the carbazole moiety.
Benzoylcarbazole: Another derivative with a benzoyl group attached to the carbazole.
Uniqueness
(9H-Carbazol-1-yl)(phenyl)methanone is unique due to the presence of both carbazole and phenyl methanone groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
Propriétés
Numéro CAS |
111960-27-1 |
|---|---|
Formule moléculaire |
C19H13NO |
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
9H-carbazol-1-yl(phenyl)methanone |
InChI |
InChI=1S/C19H13NO/c21-19(13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)20-18(15)16/h1-12,20H |
Clé InChI |
AHIRQDYBCFZOJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


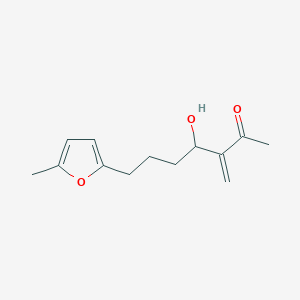
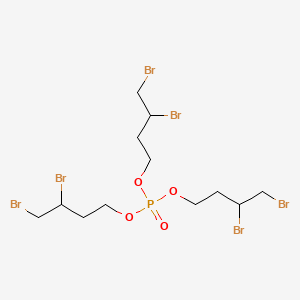
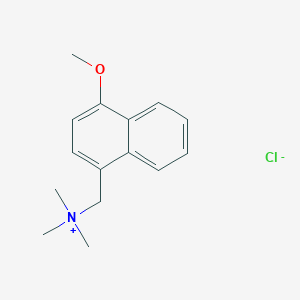


![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
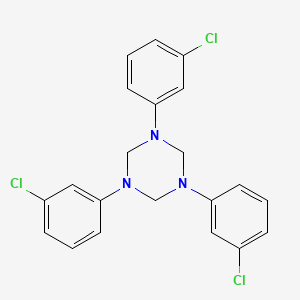
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
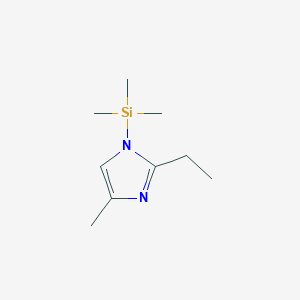
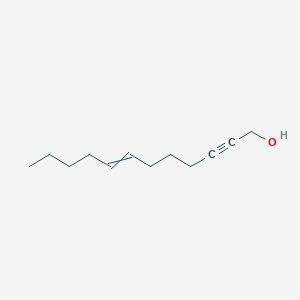
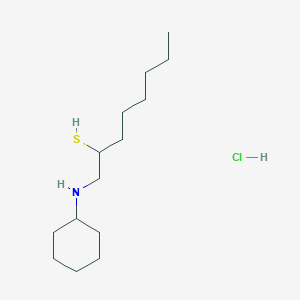


![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
